ZnAF-1F

Descripción general

Descripción

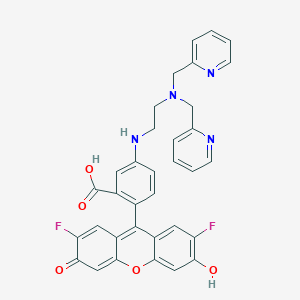

ZnAF-1F: is a highly efficient fluorophore used as a fluorescent probe for zinc ions (Zn²⁺) in cellular applications. It has a dissociation constant (Kd) value of 2.2 nanomolar, making it a powerful tool for detecting zinc ions in biological systems. The compound exhibits an excitation wavelength of 489 nanometers and an emission wavelength of 514 nanometers .

Mecanismo De Acción

Target of Action

ZnAF-1F is a potent fluorophore that primarily targets Zn2+ ions in cells . Zinc ions play a crucial role in various biological processes, including enzyme function, protein structure, and cellular signaling .

Mode of Action

This compound interacts with its target, the Zn2+ ions, through a mechanism known as photoinduced electron transfer (PET) . Under physiological conditions (pH 7.4), the quantum yields of this compound are very low (0.004) due to this PET mechanism . Upon the addition of zn2+ ions, the fluorescence intensity of this compound quickly increases, up to 69-fold . This change in fluorescence intensity allows for the detection and quantification of Zn2+ ions in the cellular environment .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways, including those related to protein synthesis, enzymatic reactions, and cellular signaling .

Pharmacokinetics

It’s known that this compound can permeate through the cell membrane . A derivative of this compound, ZnAF-2F DA, is hydrolyzed by esterase in the cytosol to yield ZnAF-2F, which is retained in the cells . This suggests that this compound may have similar properties.

Result of Action

The primary result of this compound’s action is the generation of a fluorescent signal that corresponds to the concentration of Zn2+ ions in the cell . This allows for the real-time monitoring of intracellular zinc dynamics .

Action Environment

The action of this compound is influenced by the pH of its environment. The Zn2+ complexes of this compound emit stable fluorescence around neutral and slightly acidic conditions because the pKa values are shifted to 4.9 by substitution of electron-withdrawing fluorine at the ortho position of the phenolic hydroxyl group . This suggests that the efficacy and stability of this compound are optimal in these pH conditions.

Análisis Bioquímico

Biochemical Properties

ZnAF-1F plays a crucial role in biochemical reactions by selectively binding to zinc ions. The interaction between this compound and zinc ions is facilitated by the presence of N,N-Bis(2-pyridylmethyl)ethylenediamine, which acts as an acceptor for zinc ions. This binding results in a significant increase in fluorescence intensity, allowing for the detection and quantification of zinc ions in biological samples .

This compound interacts with various enzymes, proteins, and other biomolecules that are involved in zinc homeostasis and signaling. For instance, it can be used to monitor the activity of zinc-dependent enzymes, such as metalloproteinases, by detecting changes in zinc ion concentration. Additionally, this compound can be employed to study the distribution and dynamics of zinc ions in cellular compartments, providing insights into zinc’s role in cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes by modulating zinc ion levels. In different cell types, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For example, changes in intracellular zinc levels detected by this compound can impact the activity of zinc-dependent transcription factors, leading to alterations in gene expression. Furthermore, this compound can be used to study the effects of zinc on cellular metabolism by monitoring changes in zinc ion concentration in response to metabolic stimuli .

Molecular Mechanism

The mechanism of action of this compound involves the binding of zinc ions to the N,N-Bis(2-pyridylmethyl)ethylenediamine moiety, which is attached to the benzoic acid moiety of fluorescein. This binding induces a conformational change in the molecule, resulting in a significant increase in fluorescence intensity. The photoinduced electron-transfer mechanism is responsible for the low quantum yield of this compound under physiological conditions, which increases dramatically upon zinc ion binding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on cellular function can change over time. The stability and degradation of this compound are important factors to consider when conducting long-term studies. This compound has been shown to maintain its fluorescence properties under physiological conditions, making it suitable for extended experiments. It is essential to monitor the stability of this compound over time to ensure accurate and reliable results .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound effectively detects zinc ions without causing significant toxicity or adverse effects. At higher doses, this compound may exhibit toxic effects, such as disrupting zinc homeostasis and causing cellular damage. It is crucial to determine the optimal dosage of this compound for each specific application to minimize potential adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to zinc homeostasis and signaling. It interacts with enzymes and cofactors that regulate zinc ion levels, such as metallothioneins and zinc transporters. By monitoring changes in zinc ion concentration, this compound can provide insights into the metabolic flux and metabolite levels associated with zinc metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can permeate cell membranes and accumulate in specific cellular compartments, such as the cytosol and organelles. This compound interacts with transporters and binding proteins that facilitate its localization and accumulation, allowing for the precise detection of zinc ions in different cellular regions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its activity. The localization of this compound can affect its function and activity, providing valuable information about the distribution and dynamics of zinc ions within cells .

Métodos De Preparación

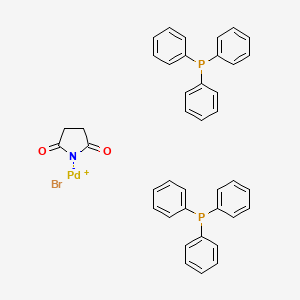

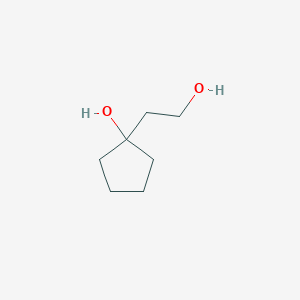

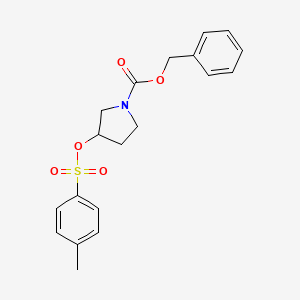

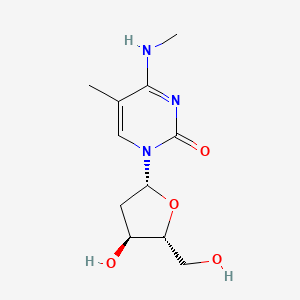

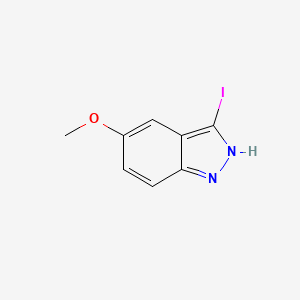

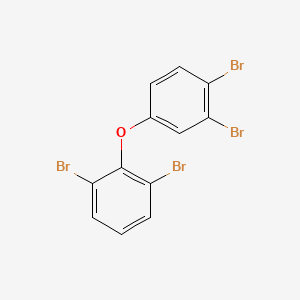

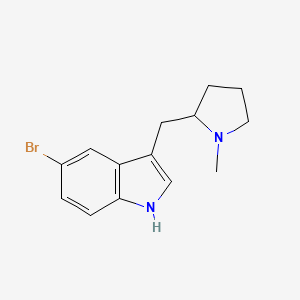

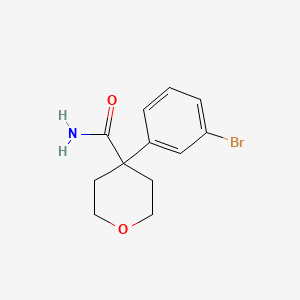

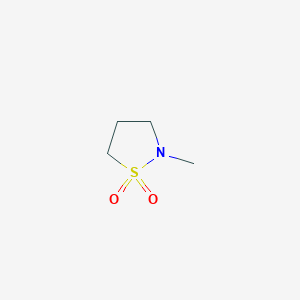

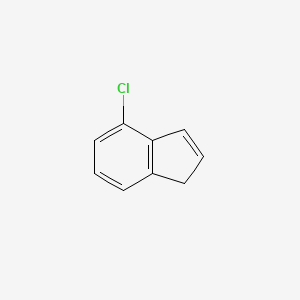

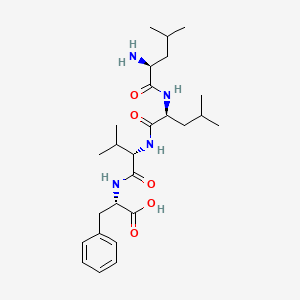

Synthetic Routes and Reaction Conditions: The synthesis of ZnAF-1F involves the use of fluorescein as the fluorophore, which is modified to include a zinc ion binding site. The binding site is typically N,N-bis(2-pyridylmethyl)ethylenediamine, which is attached to the benzoic acid moiety of fluorescein. The synthetic process includes several steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is typically produced in powder form and stored at -20°C to maintain its stability. In solvent, it is stored at -80°C .

Análisis De Reacciones Químicas

Types of Reactions: ZnAF-1F primarily undergoes complexation reactions with zinc ions. The binding of zinc ions to this compound results in a significant increase in fluorescence intensity due to the inhibition of photoinduced electron transfer (PET) mechanism .

Common Reagents and Conditions:

Reagents: Zinc chloride, zinc acetate, and other zinc salts.

Conditions: Neutral to slightly acidic conditions (pH 7.0 to 7.4) are optimal for the fluorescence response of this compound

Major Products: The major product of the reaction between this compound and zinc ions is the this compound-Zn²⁺ complex, which exhibits enhanced fluorescence properties .

Aplicaciones Científicas De Investigación

ZnAF-1F is widely used in scientific research for the detection and imaging of zinc ions in biological systems. Its applications include:

Chemistry: Used as a fluorescent probe to study zinc ion dynamics in chemical reactions and coordination chemistry

Biology: Employed in cellular imaging to monitor zinc ion concentrations and distribution within cells. .

Medicine: Utilized in medical research to investigate the involvement of zinc ions in various physiological and pathological processes, including neurodegenerative diseases and cancer

Industry: Applied in the development of zinc-based sensors and diagnostic tools for environmental and clinical applications

Comparación Con Compuestos Similares

ZnAF-2F: Another member of the ZnAF family, with similar fluorescence properties but slightly different binding characteristics

FluoZin-3: A commercially available zinc ion fluorescent probe with different excitation and emission wavelengths

Uniqueness of ZnAF-1F: this compound is unique due to its high selectivity and sensitivity for zinc ions, as well as its ability to function effectively under physiological conditions. Its fluorescence properties make it an excellent tool for real-time imaging and detection of zinc ions in various biological and chemical systems .

Propiedades

IUPAC Name |

5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26F2N4O5/c35-27-14-25-31(16-29(27)41)45-32-17-30(42)28(36)15-26(32)33(25)23-8-7-20(13-24(23)34(43)44)39-11-12-40(18-21-5-1-3-9-37-21)19-22-6-2-4-10-38-22/h1-10,13-17,39,41H,11-12,18-19H2,(H,43,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDBCJSXTISPOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(CCNC2=CC(=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F)C(=O)O)CC6=CC=CC=N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H26F2N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585020 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443302-08-7 | |

| Record name | 5-[(2-{Bis[(pyridin-2-yl)methyl]amino}ethyl)amino]-2-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Methoxy(dimethyl)silyl]methyl 2-methylprop-2-enoate](/img/structure/B1602214.png)

![2-[Bis(diphenylphosphino)methyl]pyridine](/img/structure/B1602218.png)

![1-Azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride](/img/structure/B1602232.png)